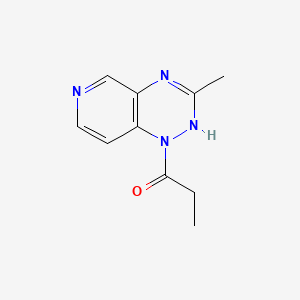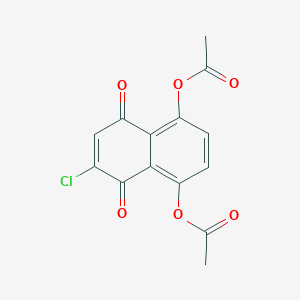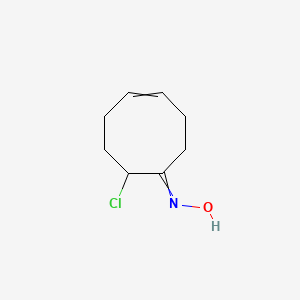![molecular formula C10H5ClN4 B14454845 3-Chloropyrazino[2,3-F]quinoxaline CAS No. 71222-49-6](/img/structure/B14454845.png)
3-Chloropyrazino[2,3-F]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse biological activities and applications in medicinal chemistry . The addition of a chlorine atom at the 3-position of the pyrazino[2,3-F]quinoxaline structure enhances its chemical properties, making it a compound of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazino[2,3-F]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones . One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 3-Chloropyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted quinoxalines.
科学的研究の応用
3-Chloropyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Chloropyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activation.
Pathways Involved: By inhibiting kinases, the compound disrupts signaling pathways that are crucial for cell proliferation and survival, leading to the inhibition of cancer cell growth.
類似化合物との比較
Pyrrolo[3,2-b]quinoxaline: Another quinoxaline derivative known for its kinase inhibitory activity.
Dithieno[3,2-f2’,3’-h]quinoxaline: Used in organic electronics for its electron-transporting properties.
Uniqueness: 3-Chloropyrazino[2,3-F]quinoxaline stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position allows for unique substitution reactions that are not possible with other quinoxaline derivatives .
特性
CAS番号 |
71222-49-6 |
|---|---|
分子式 |
C10H5ClN4 |
分子量 |
216.62 g/mol |
IUPAC名 |
3-chloropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H5ClN4/c11-8-5-14-10-7(15-8)2-1-6-9(10)13-4-3-12-6/h1-5H |
InChIキー |
ZJIDVLONBRIFBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN=C2C3=NC=CN=C31)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)








![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)


